N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a triazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves the condensation of 4,6-bis(dimethylamino)-1,3,5-triazine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives.
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The triazine moiety can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide functionality.
Triazine derivatives: Compounds with the triazine moiety but different substituents.
Uniqueness
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is unique due to the combination of the triazine and thiophene moieties, which confer distinct chemical and biological properties.
Biological Activity
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a triazine ring substituted with dimethylamino groups and a thiophene-2-carboxamide moiety. Its molecular formula is C12H16N6O, with a molecular weight of approximately 288.31 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can modulate enzymatic pathways through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to specific receptors, altering cellular signaling pathways.
Antitumor Activity
Recent studies have shown that compounds with similar structures exhibit significant antitumor properties. For instance, N-(4,6-bis(dimethylamino)-1,3,5-triazine) derivatives have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.
Table 1: Antitumor Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 (Lung) | 6.26 | Enzyme inhibition |
Compound B | HCC827 (Lung) | 6.48 | Receptor modulation |
Compound C | MRC-5 (Fibroblast) | >20 | Low toxicity |
The findings suggest that this compound may possess similar or enhanced activity against tumor cells.
Antimicrobial Activity
In addition to antitumor effects, compounds in this class have also shown promising antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them candidates for further investigation in infectious disease treatment.
Case Studies
- Study on Antitumor Effects : A study evaluated the effects of N-(4,6-bis(dimethylamino)-1,3,5-triazine) derivatives on human lung cancer cell lines (A549 and HCC827). The results indicated significant inhibition of cell growth with IC50 values comparable to standard chemotherapeutic agents .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related benzamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6OS/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)9-6-5-7-21-9/h5-7H,8H2,1-4H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSFDNQMGDBBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=CS2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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